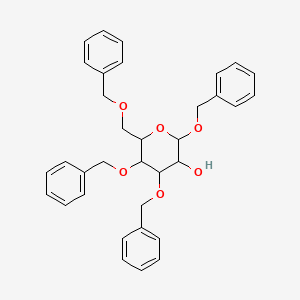
2,4,5-Tris-benzyloxy-6-benzyloxymethyl-tetrahydropyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex carbohydrate molecule. It is primarily used in research related to cancer therapeutics and has applications in studying various immunological disorders and vaccine development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose. One common method is the benzylation of galactose derivatives. For instance, 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside in a two-step process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar protective group strategies used in laboratory settings. The process involves multiple steps of protection and deprotection of hydroxyl groups to achieve the desired benzylated product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is extensively used in scientific research, including:
Chemistry: As a building block for synthesizing more complex carbohydrate structures.
Biology: Studying carbohydrate-protein interactions and glycosylation processes.
Medicine: Researching cancer therapeutics and immunological disorders.
Industry: Used in the development of vaccines and other biotechnological applications.
Mécanisme D'action
The mechanism by which 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. It can act as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another benzylated galactose derivative used in similar applications.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Used as an intermediate in the synthesis of benzylated derivatives.
2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside: A related compound with acetyl protection at the 2-position.
Uniqueness
1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific pattern of benzylation, which provides stability and reactivity in various synthetic applications. Its ability to act as a glycosyl donor makes it valuable in the synthesis of complex carbohydrates and glycoconjugates.
Propriétés
Formule moléculaire |
C34H36O6 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 |
Clé InChI |
AFHZEIVSXDXEMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


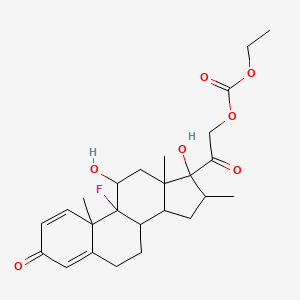
![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
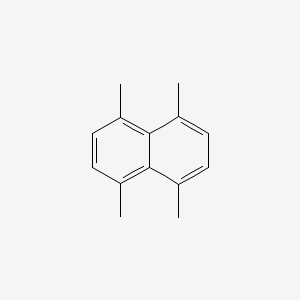
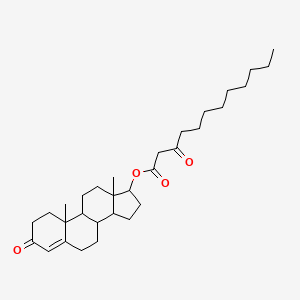
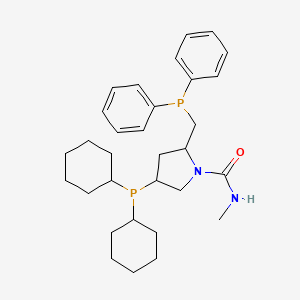
![7-(3,4-Dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B15129710.png)
![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)
![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)

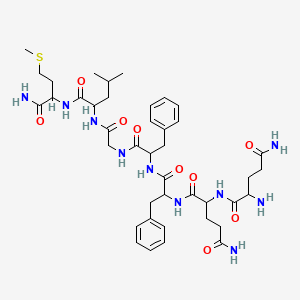
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
